5'h-4-Azaspiro[bicyclo[2.2.2]octane-2,4'-oxazol]-2'-amine
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Overview
Description
5’h-4-Azaspiro[bicyclo[222]octane-2,4’-oxazol]-2’-amine is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 5’h-4-Azaspiro[bicyclo[222]octane-2,4’-oxazol]-2’-amine typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
5’h-4-Azaspiro[bicyclo[2.2.2]octane-2,4’-oxazol]-2’-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol.
Scientific Research Applications
5’h-4-Azaspiro[bicyclo[2.2.2]octane-2,4’-oxazol]-2’-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 5’h-4-Azaspiro[bicyclo[2.2.2]octane-2,4’-oxazol]-2’-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
5’h-4-Azaspiro[bicyclo[2.2.2]octane-2,4’-oxazol]-2’-amine can be compared with other similar spirocyclic compounds, such as:
- 4-Azaspiro[bicyclo[2.2.2]octane-2,2’-oxirane]
- 4-Azaspiro[bicyclo[2.2.2]octane-2,2’-pyrrolidine]
- 4-Azaspiro[bicyclo[2.2.2]octane-2,2’-oxane] These compounds share a similar spirocyclic core but differ in their functional groups and overall structure, which can lead to differences in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,4'-5H-1,3-oxazole]-2'-amine |
InChI |
InChI=1S/C9H15N3O/c10-8-11-9(6-13-8)5-12-3-1-7(9)2-4-12/h7H,1-6H2,(H2,10,11) |
InChI Key |
CBNWMAMNZGMMAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3(C2)COC(=N3)N |
Origin of Product |
United States |
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